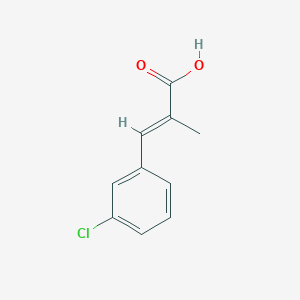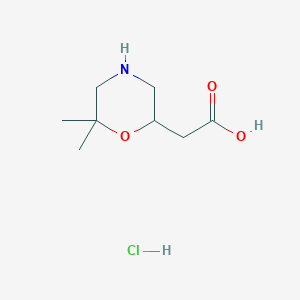![molecular formula C6H13ClN2O3 B3003522 (2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride CAS No. 148248-25-3](/img/structure/B3003522.png)
(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride is a useful research compound. Its molecular formula is C6H13ClN2O3 and its molecular weight is 196.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
L-Alanyl-D-alanine hydrochloride, also known as D-Alanyl-D-Alanine, primarily targets enzymes involved in bacterial cell wall synthesis, such as D-Ala-D-Ala ligase (Ddl) and alanine racemase (Alr) . These enzymes play crucial roles in the formation of the peptidoglycan layer, a major component of the bacterial cell wall .
Mode of Action
The compound interacts with its targets by mimicking the natural substrate of these enzymes, the D-Ala-D-Ala dipeptide . By binding to the D-Ala-D-Ala terminus of the nascent cell wall peptidoglycan, it prevents the cross-linking process, thereby interfering with cell wall synthesis .
Biochemical Pathways
The affected pathway is the bacterial cell wall biosynthesis pathway . The inhibition of Ddl and Alr enzymes disrupts the formation of the peptidoglycan layer, affecting the structural integrity of the bacterial cell wall .
Pharmacokinetics
Dalbavancin exhibits dose-proportional pharmacokinetics and is highly protein-bound (93%). Elimination occurs via a combination of renal (approximately 45%) and non-renal clearance .
Result of Action
The primary result of L-Alanyl-D-alanine hydrochloride’s action is the inhibition of bacterial cell wall synthesis . This leads to a weakened cell wall, making the bacteria more susceptible to osmotic pressure and eventually leading to cell lysis .
Action Environment
The action of L-Alanyl-D-alanine hydrochloride can be influenced by environmental factors. For instance, D-alanylation of lipoteichoic acids in the bacterial cell wall can confer resistance to cationic peptides by increasing the cell wall density . This suggests that the efficacy of L-Alanyl-D-alanine hydrochloride could be affected by the presence of other compounds in the environment that modify the bacterial cell wall .
特性
IUPAC Name |
(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3.ClH/c1-3(7)5(9)8-4(2)6(10)11;/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11);1H/t3-,4+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZTXOMGFUVZSN-RFKZQXLXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](C)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-dimethyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B3003445.png)

![1-[8-(2,6-difluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione](/img/structure/B3003447.png)
![(Z)-5-bromo-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B3003448.png)

![4-[1-(4-fluorophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B3003450.png)

![1-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B3003453.png)
![N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B3003454.png)
![2-[(4-{[4-({2-[4-(sec-butyl)anilino]-2-oxoethyl}sulfanyl)phenyl]sulfanyl}phenyl)sulfanyl]-N-[4-(sec-butyl)phenyl]acetamide](/img/structure/B3003456.png)
![2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl chloride](/img/structure/B3003461.png)

